molecular formula C12H11N3O3 B8164919 3-(3-Methoxyphenyl)-5-nitropyridin-4-amine

3-(3-Methoxyphenyl)-5-nitropyridin-4-amine

Cat. No.: B8164919
M. Wt: 245.23 g/mol
InChI Key: BKTFVZRGYSXOFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-Methoxyphenyl)-5-nitropyridin-4-amine is an organic compound that belongs to the class of nitropyridines. This compound is characterized by the presence of a methoxyphenyl group attached to the pyridine ring, which is further substituted with a nitro group and an amine group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Methoxyphenyl)-5-nitropyridin-4-amine typically involves multi-step organic reactionsThe nitration process usually requires the use of concentrated nitric acid and sulfuric acid as reagents, while the substitution reaction can be carried out using ammonia or an amine derivative under controlled temperature and pressure conditions .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions further enhances the efficiency of the industrial production process .

Chemical Reactions Analysis

Types of Reactions

3-(3-Methoxyphenyl)-5-nitropyridin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyridines and amines, which can be further utilized in the synthesis of more complex organic molecules .

Scientific Research Applications

3-(3-Methoxyphenyl)-5-nitropyridin-4-amine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of other organic compounds, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(3-Methoxyphenyl)-5-nitropyridin-4-amine involves its interaction with specific molecular targets and pathways within biological systems. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both the methoxyphenyl and nitro groups in 3-(3-Methoxyphenyl)-5-nitropyridin-4-amine imparts unique chemical and biological properties to the compound. This makes it a valuable intermediate in organic synthesis and a potential candidate for drug development .

Properties

IUPAC Name

3-(3-methoxyphenyl)-5-nitropyridin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O3/c1-18-9-4-2-3-8(5-9)10-6-14-7-11(12(10)13)15(16)17/h2-7H,1H3,(H2,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKTFVZRGYSXOFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CN=CC(=C2N)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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